molecular formula C11H15BrN2 B13551627 Piperazine, 1-(3-bromo-2-methylphenyl)- CAS No. 203396-09-2

Piperazine, 1-(3-bromo-2-methylphenyl)-

Cat. No.: B13551627
CAS No.: 203396-09-2
M. Wt: 255.15 g/mol
InChI Key: RPOUXDZFIATGOQ-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-bromo-2-methylphenyl)- is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(3-bromo-2-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-bromo-2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Piperazine, 1-(3-bromo-2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperazine, 1-(3-bromo-2-methylphenyl)- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission in the central nervous system . The bromine and methyl groups on the phenyl ring may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic piperazine structure without any substituents.

    1-(3-Chloro-2-methylphenyl)piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromo-2-ethylphenyl)piperazine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Piperazine, 1-(3-bromo-2-methylphenyl)- is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to other piperazine derivatives.

Properties

CAS No.

203396-09-2

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromo-2-methylphenyl)piperazine

InChI

InChI=1S/C11H15BrN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

RPOUXDZFIATGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)N2CCNCC2

Origin of Product

United States

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